
(NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hydroxylamine group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Hydroxylamine Group: The hydroxylamine group can be introduced through nucleophilic substitution reactions, where a suitable hydroxylamine derivative reacts with the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oximes or nitroso derivatives.
Reduction: Reduction reactions may convert the hydroxylamine group to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.
Hydroxylamine Derivatives: Compounds such as hydroxylamine-O-sulfonic acid.
Uniqueness
The uniqueness of (NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other thiazole or hydroxylamine derivatives.
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
(NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H12N2OS/c1-4(2)6-8-5(3)7(9-10)11-6/h4,6,10H,1-3H3/b9-7- |
InChI Key |
WQMSEEQMYYTEMC-CLFYSBASSA-N |
Isomeric SMILES |
CC\1=NC(S/C1=N\O)C(C)C |
Canonical SMILES |
CC1=NC(SC1=NO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




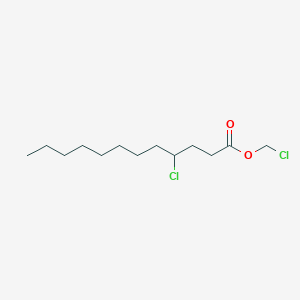
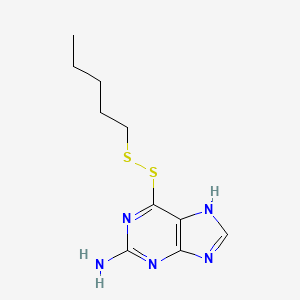

![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
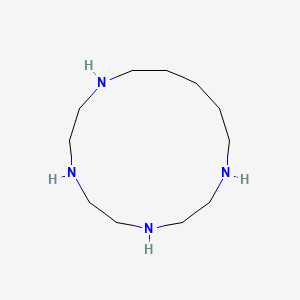


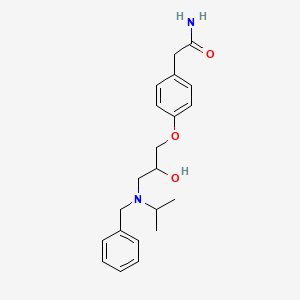
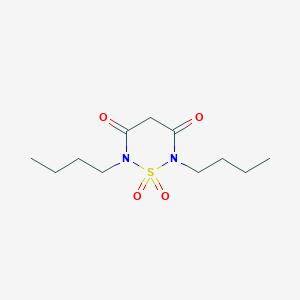
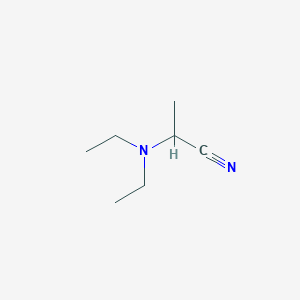
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
